molecular formula C7H13NO B175722 4,5,5-Trimethyl-2-pyrrolidinone CAS No. 16068-61-4

4,5,5-Trimethyl-2-pyrrolidinone

Cat. No. B175722
CAS RN: 16068-61-4
M. Wt: 127.18 g/mol
InChI Key: DXWRNWUSWFXALD-UHFFFAOYSA-N
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Description

4,5,5-Trimethyl-2-pyrrolidinone is a member of the class of pyrrolidine-2-ones . It is a N-alkylpyrrolidine and a member of pyrrolidin-2-ones .


Molecular Structure Analysis

The molecular formula of 4,5,5-Trimethyl-2-pyrrolidinone is C7H13NO . The InChI code is 1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9) .

Scientific Research Applications

Synthesis and Structural Importance

  • Pyrrolidines and pyrrolidinones, including compounds like 4,5,5-Trimethyl-2-pyrrolidinone, are significant in organic chemistry, especially in the synthesis of various natural products and in medicinal chemistry. Their synthesis often involves innovative methods, such as palladium-catalysed intramolecular cyclisation of aminomalonates onto alkynes, which is an efficient way to create these structures in organic synthesis (Hess & Burton, 2010).

Role in Chemical Reactions

  • 4,5,5-Trimethyl-2-pyrrolidinone and its derivatives are involved in various chemical reactions. For instance, oxidation reactions can yield different products, such as 1-acetoxy-4,5,5-trimethyl-2-pyrrolidinone and 3,4-dimethyl-4-nitropentanoic acid, indicating the compound's versatility in organic transformations (Gutteridge & McGillan, 1970).

Biological Applications

  • In the field of biomedicine, derivatives of 4,5,5-Trimethyl-2-pyrrolidinone are studied for their biological activities. For example, derivatives like delta 1-pyrroline, a metabolite of putrescine, are studied for their transformation into biologically relevant compounds such as 4-aminobutanoic acid and its lactam, 2-pyrrolidinone, in liver preparations, showing their biological significance (Callery et al., 1980).

Role in Drug Synthesis

  • The compound's derivatives are utilized in the synthesis of drugs and bioactive molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, which are useful for preparing agrochemicals or medicinal compounds, highlights the compound's utility in the pharmaceutical industry (Ghelfi et al., 2003).

Role in Analytical Chemistry

  • Compounds related to 4,5,5-Trimethyl-2-pyrrolidinone are used in analytical chemistry as well. For example, a mitochondria-targeted probe based on pyridinium-coumarin and 2-dicyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran, a derivative, shows high selectivity and sensitivity towards SO2 derivatives in living cells, demonstrating its use in biological imaging and analysis (Sun et al., 2020).

Safety And Hazards

4,5,5-Trimethyl-2-pyrrolidinone is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Sens. 1 according to GHS classification . It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4,5,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-6(9)8-7(5,2)3/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWRNWUSWFXALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-Trimethyl-2-pyrrolidinone

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